2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Stable Isotope Dilution Assay GC-MS quantification Flavor analysis

Deuterated furaneol internal standards suffer from proton-deuterium exchange in aqueous matrices, causing retention time drift and quantification bias. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 eliminates this liability: the +2.0 amu 13C2 mass shift (m/z 128→130) is chemically inert, ensuring baseline MS resolution, identical ionization efficiency, and rock-steady co-elution under all extraction and LC/GC conditions. • Enables SIDA quantification at low-ppb detection thresholds in strawberry, pineapple, citrus, and Maillard reaction products. • Isotopic enrichment ≥99 atom % 13C; chemical purity ≥95%. Validated for cross-platform method harmonization between HPLC-MS and GC-MS.

Molecular Formula C6H8O3
Molecular Weight 130.112
CAS No. 138167-87-0
Cat. No. B590938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2
CAS138167-87-0
Synonyms4-Hydroxy-2,5-dimethyl-3(2H)-furanone-13C2;  2,5-Dimethyl-3-hydroxy-4-oxo-_x000B_4,5-dihydrofuran-13C2;  2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one-13C2;  2,5-Dimethyl-4-hydroxy-_x000B_2,3-dihydrofuran-3-one-13C2;  4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran-13C2;  4
Molecular FormulaC6H8O3
Molecular Weight130.112
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)O
InChIInChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1
InChIKeyINAXVXBDKKUCGI-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13C2-Furaneol: Stable Isotope-Labeled Internal Standard


2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 (Furaneol-13C2, HDMF-13C2, CAS 138167-87-0) is a doubly 13C-labeled isotopologue of the key aroma compound furaneol (HDMF, CAS 3658-77-3). It carries 13C enrichment at the C-2 and C-5 methyl positions of the furanone ring, yielding a molecular formula of 13C2C4H8O3 and a molecular weight of 130.11 g/mol—an increase of +2.0 amu over the unlabeled parent (128.13 g/mol) [1]. As a stable isotope-labeled analog, this compound is primarily employed as an internal standard in stable isotope dilution assays (SIDA/IDA) for the accurate quantification of furaneol in complex food, beverage, and biological matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2]. The unlabeled parent compound, furaneol, is a naturally occurring furanone recognized as a primary character-impact odorant in strawberry (Fragaria × ananassa), pineapple, raspberry, and thermally processed foods, with an odor detection threshold reported in the range of 0.03–60 ppb and a sweet, caramel-like aroma profile [2].

Why 13C2-Furaneol Outperforms Unlabeled and Deuterated Analogs


In quantitative mass spectrometry, the internal standard must co-elute with the target analyte and exhibit near-identical ionization efficiency and extraction behavior to compensate for matrix effects, recovery losses, and instrument variability. Unlabeled furaneol (m/z 128) is chromatographically and mass-spectrometrically indistinguishable from endogenous furaneol in samples, rendering it useless as an internal standard [1]. Deuterated furaneol analogs (e.g., [2H3]-furaneol) introduce a mass shift but suffer from a well-documented liability: deuterium–hydrogen exchange at labile positions in protic solvents (e.g., aqueous food extracts, biological fluids), leading to retention time shifts, signal drift, and compromised quantification accuracy—particularly in reversed-phase LC-MS/MS [2]. In contrast, 13C2-furaneol provides a stable +2.0 amu mass shift (m/z 128 → m/z 130) with carbon–carbon bonds that are chemically inert under all standard sample preparation and chromatographic conditions, ensuring co-elution, identical ionization behavior, and freedom from isotopic exchange artifacts [1]. This chemical stability differential makes 13C2-furaneol the analytically superior choice for regulatory, research, and industrial quantification workflows where deuterated standards are prone to failure.

Quantitative Differentiation Evidence for 13C2-Furaneol


Mass Spectrometric Detection Window vs. Unlabeled Furaneol

In GC-MS analysis under electron ionization (EI) mode at 70 eV, the molecular ion of unlabeled furaneol (HDMF) is detected at m/z 128, while the 13C2-labeled internal standard produces a molecular ion at m/z 130—a clean +2.0 amu mass shift that enables unambiguous selected ion monitoring (SIM) or full-scan quantification without isotopic peak overlap [1]. This mass shift is confirmed in a published extrusion-cooking study: quantification of HDMF was performed in scan mode by measuring the molecular ions of HDMF (m/z 128) and that of the internal standard 13C2-HDMF (m/z 130) [1]. Separately, a wine analysis method using GC–ion-trap MS employed m/z 128 as the quantification ion and m/z 129 as the qualifier for unlabeled furaneol [2], confirming that the native compound occupies m/z 128–129 while the 13C2 isotopologue is shifted to m/z 130–131, providing a 2-Da separation window.

Stable Isotope Dilution Assay GC-MS quantification Flavor analysis

Chromatographic Co-Elution and Chemical Stability vs. Deuterated Standards

Deuterium (2H)-labeled internal standards are known to exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the significant mass difference and altered hydrogen-bonding characteristics of C–2H vs. C–1H bonds, which can result in differential matrix effect compensation and quantification bias in LC-MS/MS [1]. Furthermore, deuterated standards bearing labile deuterium atoms (e.g., on hydroxyl or enol positions) are susceptible to hydrogen–deuterium back-exchange in protic solvents, causing signal drift and loss of the mass shift advantage [2]. In contrast, 13C-labeled internal standards such as 13C2-furaneol incorporate the heavy isotope into stable C–C bonds at the methyl positions, ensuring perfect chromatographic co-elution with the native analyte, identical ionization efficiency, and complete resistance to isotopic exchange under all aqueous/organic sample preparation conditions [1][2]. This principle was explicitly demonstrated in the simultaneous use of [13C2]HDMF and [2H3]EHMF as internal standards in a single isotope dilution assay for Maillard model systems [3].

Internal standard selection LC-MS/MS matrix effects Isotopic exchange

Validated Isotope Dilution Assay in Maillard Model Systems

In a foundational study by Blank et al. (1997), [13C2]HDMF was synthesized and employed as the internal standard in an isotope dilution assay (IDA) to quantify HDMF formation from pentose sugars in Maillard model systems at 90°C for 1 hour. The method used [13C2]HDMF and [2H3]EHMF as co-internal standards in the same IDA workflow, enabling simultaneous quantification of both HDMF and its ethyl homolog (EHMF) [1]. The yields obtained were 2.6–5.1 μg of HDMF and 6.8–10 μg of EHMF per mmol pentose, with formation favored in phosphate-buffered solutions at pH 7 compared to pH 5, and preferentially in the presence of glycine for HDMF and L-alanine for EHMF [1]. The same 13C2-HDMF internal standard methodology was subsequently adopted in an extrusion-cooking study (Davidek et al., 2010), where quantification was performed by measuring m/z 128 (HDMF) against m/z 130 (13C2-HDMF) in scan mode, with lysine addition shown to increase HDMF yield by 7 mol% [2].

Maillard reaction Isotope dilution assay Process flavor generation

SPE-GC-MS Method Performance in Fruit Matrices

A validated GC-MS method for furaneol quantification in fruit juices developed by Du et al. (2008) employed LiChrolut-EN solid-phase extraction (SPE) coupled to microvial insert thermal desorption, achieving 98% recovery and reproducibility of CV < 4% [1]. This method demonstrated that LiChrolut-EN resin effectively extracts furaneol from juice while retaining significantly less pigment and non-volatile matrix interferences compared to HLB and C18 sorbents, with complete elution achieved using 1 mL of methanol [1]. Although this specific study did not employ 13C2-furaneol as an internal standard, the reported method performance parameters (98% recovery, CV < 4%) establish a benchmark that can be further improved by incorporating 13C2-furaneol as an isotope dilution internal standard, which would correct for extraction losses and matrix effects that external standard calibration cannot address [2]. The combination of this validated SPE protocol with 13C2-furaneol internal standardization represents the current best-practice approach for furaneol quantification in complex fruit matrices.

Solid-phase extraction Fruit juice analysis Method validation

Position-Specific 13C2 Labeling for Biosynthetic Pathway Tracing

The 13C2 label in 2,5-dimethyl-4-hydroxy-3(2H)-furanone-13C2 is specifically incorporated at the C-2 and C-5 methyl substituents of the furanone ring . This position-specific labeling pattern is critical for biosynthetic and mechanistic studies. Schwab et al. (1998) demonstrated the incorporation of [1-13C]-D-fructose and [U-13C6]-D-fructose into HDMF in detached ripening strawberry fruits using HRGC-MS and HPLC-ESI MS-MS, providing the first evidence that HDMF contains the complete intact carbon skeleton of applied fructose without prior carbohydrate cleavage—consistent with a biological Maillard reaction mechanism [1]. The fragment ion ratio m/z 129/128 of the aglycon was monitored to track isotopic incorporation after glycoside hydrolysis [1]. While unlabeled HDMF, single-13C-labeled HDMF, and uniformly 13C6-labeled HDMF have all been employed in such studies, the doubly 13C2-labeled isotopologue at the methyl positions provides a specific mass shift signature (M+2) that is particularly useful for distinguishing HDMF derived from different precursor pools in dual-labeling experiments.

Biosynthesis elucidation 13C metabolic tracing Strawberry flavor formation

Procurement and Application Scenarios for 13C2-Furaneol


SIDA for Regulatory-Grade Furaneol Quantification in Food Matrices

For food chemistry laboratories, contract research organizations, and regulatory testing facilities requiring accurate furaneol quantification with defensible uncertainty budgets, 13C2-furaneol serves as the gold-standard internal standard in SIDA protocols. The foundational method established by Sen et al. (1991) demonstrated high sensitivity and accuracy for furaneol and its methyl ether (mesifurane) in fresh and processed strawberries, pineapple juice, jam, and blackberries [1]. By spiking a known quantity of 13C2-furaneol into the sample prior to extraction, laboratories can correct for analyte losses during SPE, derivatization, and GC injection, achieving accuracy levels unattainable with external standard calibration. The 13C2 label's +2.0 amu shift ensures baseline MS resolution from endogenous furaneol (m/z 128 vs. m/z 130), even in samples with high native furaneol concentrations exceeding 13 mg/kg [2][3].

Maillard Reaction Mechanism and Process Flavor Optimization

Food industry R&D groups optimizing caramel-type flavor generation during extrusion cooking, baking, or thermal processing can employ 13C2-furaneol as both a quantification internal standard and a tracer for precursor–product relationships. The IDA method validated by Blank et al. (1997) using [13C2]HDMF and [2H3]EHMF in pentose sugar-based Maillard systems achieved quantification at 2.6–5.1 μg HDMF/mmol pentose with differentiation of pH and amino acid effects [1]. Davidek et al. (2010) subsequently applied the same 13C2-HDMF internal standard to demonstrate that lysine addition increases HDMF yield by 7 mol% during extrusion cooking, while enabling simultaneous monitoring of acrylamide mitigation [2]. This dual-use capability—quantification plus mechanistic tracing—makes 13C2-furaneol uniquely valuable for process optimization studies where both yield and pathway specificity must be characterized.

Metabolic Pathway Tracing in Fruit Biosynthesis Studies

Plant biochemistry and horticultural genomics laboratories investigating the biosynthesis of furaneol in Fragaria species, pineapple, tomato, or mango can use 13C2-furaneol as a reference standard for isotope ratio mass spectrometry (IRMS) and as a co-tracer in dual-labeling experiments. The position-specific 13C enrichment at C-2 and C-5 methyl groups provides a defined M+2 signature that is distinguishable from the M+1 signature of [1-13C]-labeled HDMF or the M+6 signature of [U-13C6]-HDMF [3]. Schwab et al. (1998) established the precedent for using 13C-labeled fructose to trace the intact incorporation of the carbohydrate carbon skeleton into HDMF via a biological Maillard reaction in ripening strawberry fruits [3]. The availability of 13C2-furaneol as a characterized, high-purity reference material (isotopic enrichment ≥99 atom % 13C, chemical purity ≥95%) enables these laboratories to calibrate their MS instruments and validate their tracing methodologies with a well-defined isotopologue standard [4].

Method Cross-Validation Across HPLC and GC-MS Platforms

Analytical service laboratories that maintain both HPLC-UV/FLD and GC-MS platforms for furaneol determination face known discrepancies between these techniques. A comparison study published in the Journal of Agricultural and Food Chemistry (1998) demonstrated that incomplete HPLC resolution leads to quantitative disagreement with GC-MS values for furaneol in citrus juices, and confirmed that furaneol is thermally stable under GC conditions and can be chromatographically resolved from co-eluting juice components [4]. Incorporating 13C2-furaneol as a common internal standard across both HPLC-MS and GC-MS platforms provides a bridge for cross-validation: the identical chemical behavior of the 13C2 isotopologue ensures that differences in measured furaneol concentrations between platforms can be attributed to chromatographic resolution effects rather than internal standard performance differences, facilitating method harmonization in multi-platform laboratory environments.

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